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Compound of Interest

Compound Name: 6-Bromo-2-chloro-3-ethylquinoline

Cat. No.: B1280441

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Bromo-2-chloro-3-ethylquinoline, a substituted quinoline of interest in chemical research and
drug discovery. The information presented herein is essential for the structural elucidation,
purity assessment, and quality control of this compound. This document details predicted and
characteristic spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS), alongside generalized experimental protocols for data acquisition.

Chemical Structure and Properties
« IUPAC Name: 6-bromo-2-chloro-3-ethylquinoline[1][2]

« Molecular Formula: C11HsBrCIN[1]

« Molecular Weight: 270.55 g/mol [1][2]

« CAS Number: 409346-70-9[1][2]

Spectroscopic Data

While specific experimental spectra for 6-Bromo-2-chloro-3-ethylquinoline are not readily
available in public databases, the following sections provide predicted data and an analysis of
the expected spectral features based on the compound's structure and data from analogous
compounds.
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Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and
elemental composition of a compound. The presence of bromine and chlorine isotopes (“°Br,
81Br, 3°Cl, 37Cl) will result in a characteristic isotopic pattern in the mass spectrum of 6-Bromo-
2-chloro-3-ethylquinoline.

Table 1: Predicted Mass Spectrometry Data for 6-Bromo-2-chloro-3-ethylquinoline
Adducts[3]

Adduct m/z (Predicted)
[M+H]* 269.96798
[M+Na]* 291.94992
[M-H]~ 267.95342
[M+NHa]* 286.99452
[M+K]* 307.92386
[M]* 268.96015

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

The proton NMR spectrum of 6-Bromo-2-chloro-3-ethylquinoline is expected to show signals
corresponding to the ethyl group and the aromatic protons on the quinoline ring.

Table 2: Predicted *H NMR Chemical Shifts for 6-Bromo-2-chloro-3-ethylquinoline
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Chemical Shift (5,

Protons ppm) (Predicted Multiplicity Integration
Range)

Ethyl -CHs 12-14 Triplet 3H

Ethyl -CH2 28-3.0 Quartet 2H

Aromatic H (H-4) ~8.0-8.2 Singlet 1H

Aromatic H (H-5, H-7,
H-8)

75-8.0 Multiplets 3H

Note: The exact chemical shifts and coupling constants would need to be determined
experimentally. The predicted ranges are based on general values for similar quinoline

structures.

The carbon-13 NMR spectrum will provide information on the number and types of carbon

atoms in the molecule.

Table 3: Predicted 13C NMR Chemical Shifts for 6-Bromo-2-chloro-3-ethylquinoline

Carbon Atoms Chemical Shift (6, ppm) (Predicted Range)
Ethyl -CHs 14 - 16

Ethyl -CH2 25-28

Aromatic & Quinoline C 120 - 155

Note: The signals for the quaternary carbons and the carbon bearing the bromine and chlorine
atoms will also be present in the aromatic region.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Characteristic IR Absorptions for 6-Bromo-2-chloro-3-ethylquinoline
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Wavenumber (cm~?)
(Predicted Range)

Bond Vibration

Functional Group

3100 - 3000 C-H stretch Aromatic

2975 - 2850 C-H stretch Aliphatic (Ethyl)

1600 - 1450 C=C and C=N stretch Aromatic/Quinoline Ring
850 - 750 C-Cl stretch Chloroalkane

600 - 500 C-Br stretch Bromoalkane

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for a small organic molecule like 6-Bromo-2-chloro-3-ethylquinoline.

Mass Spectrometry

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile).

¢ Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

« lonization: Electrospray ionization (ESI) is a common method for obtaining protonated or

sodiated molecular ions in both positive and negative ion modes.

o Data Acquisition: The mass spectrum is recorded over a relevant mass-to-charge (m/z)

range, ensuring the detection of the molecular ion and its isotopic pattern.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (& 0.00 ppm).

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
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e 1H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.
Key parameters include a spectral width of approximately 16 ppm, a sufficient number of
scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to
acquire the carbon spectrum. A wider spectral width (e.g., 220 ppm) and a larger number of
scans are typically required compared to *H NMR.

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, a small amount is placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be
prepared.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

» Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is
recorded. The sample spectrum is then acquired, typically in the range of 4000-400 cm~1.
The final spectrum is presented in terms of transmittance or absorbance.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and
characterization of a chemical compound.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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